![molecular formula C7H11N5O B2449717 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide CAS No. 1934260-67-9](/img/structure/B2449717.png)
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a carboxamide group attached at the 6th position. The molecular formula of this compound is C7H11N5O, and it has a molecular weight of 181.2 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine. This reaction is typically carried out in dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. For instance, a method described in a patent involves the use of ethanol and hydrazine hydrate,
Biologische Aktivität
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antibacterial, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C7H10N4O
- Molecular Weight : 166.19 g/mol
- CAS Number : 1934260-67-9
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer properties. A notable compound from this class was evaluated against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
22i | A549 | 0.83 ± 0.07 |
MCF-7 | 0.15 ± 0.08 | |
HeLa | 2.85 ± 0.74 |
The compound exhibited high potency against the A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, suggesting its potential as a c-Met kinase inhibitor at nanomolar concentrations (IC50 = 48 nM) .
Antibacterial Activity
The antibacterial efficacy of triazolo[4,3-a]pyrazine derivatives has also been investigated. In vitro studies showed varying degrees of activity against both Gram-positive and Gram-negative bacteria:
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
2e | Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Compound 2e demonstrated superior antibacterial activity comparable to ampicillin . The structure-activity relationship indicated that longer alkyl chains enhanced antibacterial properties due to increased lipophilicity and cell permeability.
The biological activities of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives can be attributed to several mechanisms:
- Inhibition of Kinases : The anticancer activity is partly due to the inhibition of c-Met kinase, which is involved in tumor growth and metastasis.
- Cell Cycle Arrest : Studies indicated that these compounds induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Compounds have been shown to promote apoptosis in cancer cells through various pathways including mitochondrial dysfunction.
Case Studies
A study published in the New Journal of Chemistry highlighted the synthesis and evaluation of various triazolo[4,3-a]pyrazine derivatives for their anticancer effects . The most promising compound exhibited significant anti-tumor activity with low IC50 values across multiple cancer cell lines.
Another research effort focused on the antibacterial properties of synthesized derivatives . The findings revealed that modifications to the chemical structure could enhance antibacterial efficacy significantly.
Eigenschaften
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c1-4-10-11-6-2-9-5(7(8)13)3-12(4)6/h5,9H,2-3H2,1H3,(H2,8,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWSCHMRBNKAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(NC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.